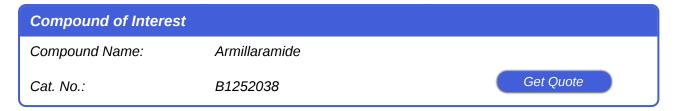


Armillaramide: A Technical Guide to its Molecular Characteristics and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide, a bioactive sphingolipid isolated from the fungus Armillaria mellea, has garnered significant interest within the scientific community. As a phytosphingosine-type ceramide, its unique structural features and potential pharmacological activities make it a compelling subject for research and drug development. This technical guide provides an indepth overview of **Armillaramide**, focusing on its molecular formula, mass spectrometry data, experimental protocols for its isolation and characterization, and its role in cellular signaling pathways.

Molecular Formula and Mass Spectrometry Data

The chemical structure of **Armillaramide** was elucidated through spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Molecular Identity of Armillaramide



Parameter	Value	
Systematic Name	(2S,3S,4R)-2-hexadecanoylamino-octadecane- 1,3,4-triol	
Molecular Formula	C34H69NO4	
Exact Mass	571.52266 g/mol	
Molecular Weight	571.92 g/mol	

Table 2: High-Resolution Mass Spectrometry Data for Armillaramide

lon	Calculated m/z	Observed m/z
[M+H] ⁺	572.5304	Data to be obtained from experimental analysis
[M+Na] ⁺	594.5123	Data to be obtained from experimental analysis

Note: Specific observed m/z values from high-resolution mass spectrometry are dependent on the experimental setup and should be determined empirically.

Experimental Protocols

The isolation and characterization of **Armillaramide** from Armillaria mellea involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on established methods for isolating sphingolipids from fungal sources.

I. Isolation and Extraction of Armillaramide

- Sample Preparation: Fresh or lyophilized fruiting bodies of Armillaria mellea are ground into a fine powder.
- Solvent Extraction: The powdered fungal material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane to



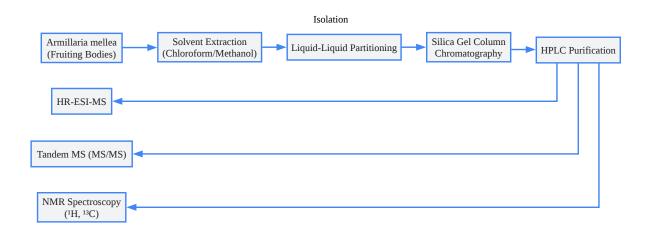
remove lipids, followed by a more polar solvent system such as chloroform/methanol or ethanol to extract sphingolipids.

- Liquid-Liquid Partitioning: The crude extract is partitioned between an organic solvent (e.g., chloroform) and an aqueous phase to separate lipids from water-soluble compounds. The organic phase, containing the sphingolipids, is collected.
- Column Chromatography: The crude lipid extract is fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents, such as a chloroformmethanol mixture, to separate different lipid classes. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions enriched with Armillaramide are further purified using highperformance liquid chromatography (HPLC), often with a reversed-phase column, to yield the pure compound.

II. Structural Characterization

- High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by highresolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine its exact mass and elemental composition, confirming the molecular formula.
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to obtain structural information about the fatty acid chain and the sphingoid base.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed stereochemistry and connectivity of the molecule.





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Fig. 1: Experimental workflow for isolation and characterization.

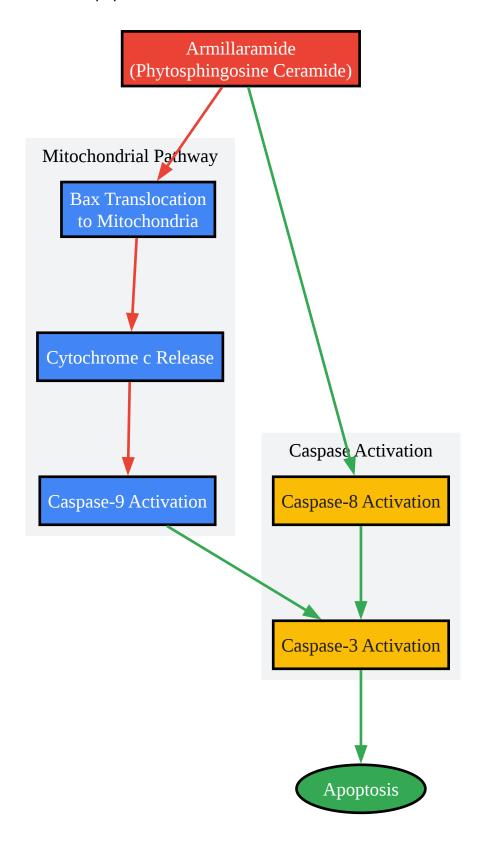
Signaling Pathways

Armillaramide, as a phytosphingosine ceramide, is implicated in cellular signaling pathways, particularly those leading to apoptosis, or programmed cell death. Phytosphingosine and other ceramides are known to act as second messengers in various cellular processes. The proposed signaling pathway for phytosphingosine-induced apoptosis involves both extrinsic and intrinsic pathways.

Phytosphingosine can induce apoptosis through a signaling cascade that involves the activation of caspases and the mitochondrial pathway. This process is often initiated by the activation of caspase-8, which can then cleave and activate downstream effector caspases like caspase-3. Concurrently, phytosphingosine can promote the translocation of pro-apoptotic proteins, such as Bax, to the mitochondria. This leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner



caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.





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Fig. 2: Proposed apoptotic signaling pathway of **Armillaramide**.

Conclusion

Armillaramide represents a promising natural product with potential applications in drug development, particularly in the area of oncology. Its ability to induce apoptosis highlights its potential as a lead compound for novel anticancer therapies. Further research into its precise molecular targets and mechanism of action will be crucial for realizing its full therapeutic potential. This technical guide provides a foundational understanding of Armillaramide's molecular characteristics and biological context, serving as a valuable resource for the scientific community.

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